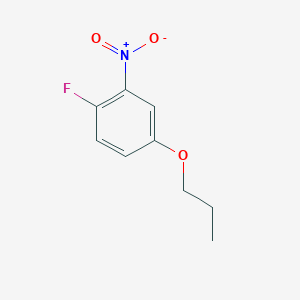

1-Fluoro-2-nitro-4-propoxybenzene

Description

1-Fluoro-2-nitro-4-propoxybenzene is a substituted aromatic compound characterized by a fluorine atom at position 1, a nitro group (-NO₂) at position 2, and a propoxy group (-OCH₂CH₂CH₃) at position 4 of the benzene ring. The molecular formula is inferred as C₉H₉FNO₃, with a molecular weight of 198.17 g/mol. The nitro group is strongly electron-withdrawing, while the propoxy group contributes moderate electron-donating effects via its oxygen atom, creating a polarized electronic environment on the aromatic ring. This structural arrangement influences reactivity in substitution reactions and physicochemical properties such as solubility and lipophilicity.

Properties

IUPAC Name |

1-fluoro-2-nitro-4-propoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO3/c1-2-5-14-7-3-4-8(10)9(6-7)11(12)13/h3-4,6H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFIJJLVTEFHCSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=C(C=C1)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-2-nitro-4-propoxybenzene can be synthesized through a multi-step process involving the nitration of 1-fluoro-4-propoxybenzene. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity of the final product. The production process is designed to be cost-effective and environmentally friendly, with measures in place to minimize waste and emissions.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-2-nitro-4-propoxybenzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include phenols and amines.

Oxidation: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Phenols, amines, potassium carbonate, dimethylformamide (DMF) as solvent.

Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed:

Reduction: 1-Fluoro-2-amino-4-propoxybenzene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: 1-Fluoro-2-nitro-4-propoxybenzaldehyde or 1-Fluoro-2-nitro-4-propoxybenzoic acid.

Scientific Research Applications

1-Fluoro-2-nitro-4-propoxybenzene finds applications in several scientific research areas:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of drug candidates with potential therapeutic effects.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Fluoro-2-nitro-4-propoxybenzene is primarily determined by its functional groups. The nitro group can undergo reduction to form an amino group, which can interact with biological targets such as enzymes and receptors. The fluorine atom can influence the compound’s lipophilicity and metabolic stability, affecting its overall biological activity. The propoxy group can modulate the compound’s solubility and interaction with cellular membranes.

Comparison with Similar Compounds

Substituent Position Effects

- Positional Isomerism : 4-Fluoro-1-nitro-2-propoxybenzene shares identical functional groups but differs in substituent positions, leading to altered electronic effects on the aromatic ring. For instance, the nitro group at position 1 (meta to propoxy) may reduce resonance stabilization compared to the reference compound.

- Methoxy vs. Propoxy: Replacing propoxy with methoxy (e.g., 1-Fluoro-4-methoxy-2-nitrobenzene ) decreases lipophilicity (logP reduction by ~1.5 units) and shortens the alkoxy chain, impacting solubility in nonpolar solvents.

Functional Group Variations

Steric and Electronic Effects

- Alkoxy Chain Length : Propoxy groups enhance lipophilicity compared to methoxy, making the reference compound more soluble in organic solvents like ethyl acetate or dichloromethane.

Biological Activity

1-Fluoro-2-nitro-4-propoxybenzene is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, chemical properties, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound has a unique structure characterized by the presence of a fluorine atom, a nitro group, and a propoxy group. These functional groups contribute to its chemical reactivity and biological interactions. The molecular formula is C10H10FNO3, with a molecular weight of 213.19 g/mol.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C10H10FNO3 |

| Molecular Weight | 213.19 g/mol |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily influenced by its functional groups:

- Nitro Group Reduction : The nitro group can be reduced to form an amino group, which may interact with various biological targets such as enzymes and receptors. This transformation can enhance the compound's bioactivity by increasing its affinity for specific proteins.

- Nucleophilic Substitution : The fluorine atom can undergo nucleophilic aromatic substitution, allowing for the introduction of various nucleophiles, which can modify the compound's biological properties.

- Propoxy Group Role : The propoxy group affects solubility and membrane interactions, potentially influencing cellular uptake and distribution within biological systems.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Properties : Initial studies suggest that this compound may possess antimicrobial activity, making it a candidate for further exploration in the development of new antibiotics.

- Anticancer Potential : Investigations into its anticancer properties are ongoing, with preliminary data indicating that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Study 1: Antimicrobial Activity

A study conducted on various nitro-substituted aromatic compounds, including this compound, demonstrated significant antimicrobial effects against Gram-positive and Gram-negative bacteria. The compound was found to inhibit bacterial growth at concentrations as low as 50 µg/mL.

Case Study 2: Anticancer Effects

In vitro assays using human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment, suggesting that the compound may induce programmed cell death in cancer cells.

Comparison with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Table 2: Comparison with Related Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| 1-Fluoro-2-nitrobenzene | Lacks propoxy group | Moderate antimicrobial |

| 2-Nitro-4-propoxybenzene | Lacks fluorine | Limited anticancer effects |

| 1-Fluoro-4-propoxybenzene | Lacks nitro group | Low antimicrobial activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.